4-(Bromomethyl)benzenesulfonamide

Descripción general

Descripción

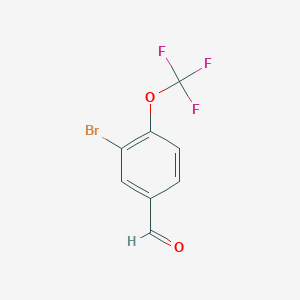

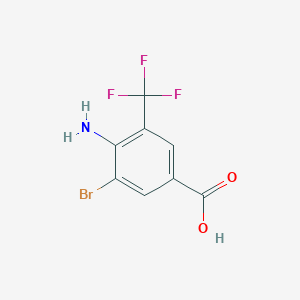

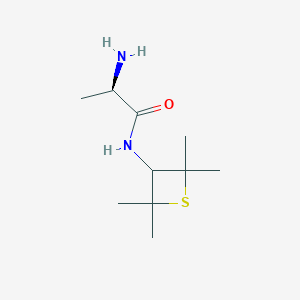

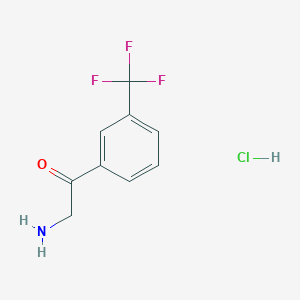

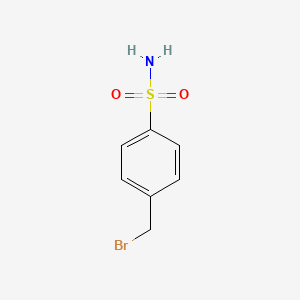

4-(Bromomethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their wide range of applications in medicinal chemistry due to their antimicrobial and anticancer properties. The compound is characterized by the presence of a bromomethyl group attached to a benzenesulfonamide moiety. This structure serves as a key intermediate in the synthesis of various derivatives with potential biological activities.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those related to 4-(Bromomethyl)benzenesulfonamide, typically involves the reaction of sulfanilamide with halogenated compounds. For instance, sulfanilamide was reacted with 2-bromopropionyl bromide to form bromo-substituted sulfonamide intermediates, which were then treated with secondary amines to obtain novel sulfonamide derivatives . Another related synthesis involved the reaction of benzenesulfonamide with camphene in the presence of N-bromosuccinimide, which included a Wagner–Meerwein rearrangement stage .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using various spectroscopic techniques such as FT-IR, 1H and 13C NMR, UV–Vis, and X-ray crystallography. For example, a sulfonamide compound was crystallized and its structure was determined to be in the monoclinic space group with specific unit cell parameters . Density functional theory (DFT) calculations are also employed to predict and confirm the molecular structure, including bond lengths and angles, vibrational frequencies, and NMR chemical shifts .

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions to form different derivatives with diverse biological activities. The bromomethyl group in 4-(Bromomethyl)benzenesulfonamide is a reactive site that can be utilized to introduce additional functional groups or to form bonds with other molecules. For instance, (Z)-aryl 4-(2-bromovinyl)benzenesulfonates were synthesized from phenols, which could be further converted to (Z)-4-(2-Bromovinyl)-benzenesulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and photoluminescence, which are important for their applications in drug design and other fields. The presence of different substituents on the sulfonamide ring can modulate these properties significantly. For example, the introduction of a bromomethyl group can affect the compound's reactivity and interaction with biological targets .

Relevant Case Studies

Several studies have evaluated the biological activities of sulfonamide derivatives. Compounds synthesized from 4-(Bromomethyl)benzenesulfonamide and its analogs have been tested for in vitro antimicrobial activities and cytotoxicity against cancer cells. Some derivatives showed promising results, with certain compounds being active against all tested cancerous cells without cytotoxic effects on normal cells . Additionally, the impact of different substituents on the sulfonamide ring on the antimicrobial activity has been highlighted, with larger ring sizes and nitrogen-containing heteroatoms leading to improved activities .

Aplicaciones Científicas De Investigación

Field

This compound has been used in the field of medicinal chemistry, specifically in the development of anticancer and antimicrobial agents .

Application

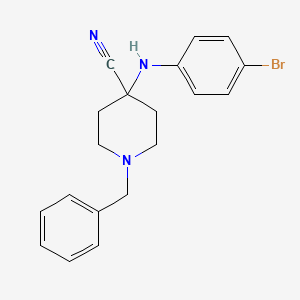

Researchers have synthesized new benzenesulfonamide derivatives, including 4-(Bromomethyl)benzenesulfonamide, as potential anticancer and antimicrobial agents . These compounds were designed to inhibit carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors .

Methods

The derivatives were evaluated for their anti-proliferative activity against two breast cancer cell lines (MDA-MB-231 and MCF-7) and a normal breast cell line (MCF-10A) . The cellular uptake of the three active compounds was carried out using HPLC method on the MDA-MB-231 cell lines .

Results

Several of the synthesized compounds showed significant inhibitory effects against both cancer cell lines, with concentrations ranging from 1.52–6.31 μM . Three of the compounds also showed excellent enzyme inhibition against CA IX, with IC50 values between 10.93–25.06 nM .

Solubility Studies

Field

4-(Bromomethyl)benzenesulfonamide has been used as a model compound in solubility studies .

Application

The solubility of this compound was investigated using both experimental and computational methods .

Methods

New experimental solubility data were collected in various solvents, including DMSO, DMF, 4FM, and their binary mixtures with water .

Results

The results of these studies are not specified in the source .

Triazole-Benzenesulfonamide Hybrids

Field

This compound has been used in the field of medicinal chemistry, specifically in the development of triazole-benzenesulfonamide hybrids .

Application

Hybridization of triazoles and benzenesulfonamides represents an advanced approach in the direction of synthesis of more potent therapeutic candidates with higher potency and lesser side effects . These hybrids have been synthesized and evaluated for various biological activities .

Methods

The methods of synthesis and evaluation are not specified in the source .

Results

The results of these studies are not specified in the source .

COX-2 Inhibitors

Field

This compound has been used in the field of medicinal chemistry, specifically in the development of COX-2 inhibitors .

Application

Benzenesulfonamide bearing triazole moieties were synthesized as potential COX-2 inhibitors .

Methods

The methods of synthesis and evaluation are not specified in the source .

Results

Two of the synthesized compounds were good inhibitors of COX-2, with IC50 values of 0.28 and 0.17 µM, respectively . These compounds were even 14.4 and 23.7-fold more potent than celecoxib, a well-known COX-2 inhibitor .

Anti-Trypanosomal Agents

Field

This compound has been used in the field of medicinal chemistry, specifically in the development of anti-trypanosomal agents .

Application

Triazole-benzenesulfonamide hybrids have been synthesized and evaluated for their anti-trypanosomal activity .

Methods

The methods of synthesis and evaluation are not specified in the source .

Results

The results of these studies are not specified in the source .

Anti-Malarial Agents

Field

This compound has been used in the field of medicinal chemistry, specifically in the development of anti-malarial agents .

Application

Triazole-benzenesulfonamide hybrids have been synthesized and evaluated for their anti-malarial activity .

Methods

The methods of synthesis and evaluation are not specified in the source .

Results

The results of these studies are not specified in the source .

Safety And Hazards

Propiedades

IUPAC Name |

4-(bromomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJHTLTUBNXLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80522710 | |

| Record name | 4-(Bromomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromomethylbenzenesulfonamide | |

CAS RN |

40724-47-8 | |

| Record name | 4-(Bromomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.